molecular formula C10H20N4 B1682164 Spirgetine CAS No. 144-45-6

Spirgetine

Cat. No. B1682164
CAS RN: 144-45-6
M. Wt: 196.29 g/mol
InChI Key: MWFKNPHAOISKKI-UHFFFAOYSA-N
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Description

Spirgetine is an adrenergic drug.

Scientific Research Applications

1. Nutritional and Therapeutic Potential

Spirulina, also known as Arthrospira, has been recognized for its nutritional value and therapeutic potential. Studies suggest its ability to modulate immune functions and exhibit anti-inflammatory properties. It has shown promise in treating various diseases and may possess anticancer, antiviral, and antiallergic effects. The alga's role in these applications is under continuous research (Karkos et al., 2010).

2. Application in Waste Treatment

Research has explored the use of Spirulina maxima in waste treatment, specifically in the tertiary treatment of swine waste. It has shown effectiveness in nutrient removal, including phosphorus and ammonium, thus indicating its potential in environmental management and waste treatment (Cañizares & Domínguez, 1993).

3. Use in Space Missions

Spirulina has been studied for its application in space missions due to its high nutritional value and ease of cultivation in space environments. It has been considered for long-duration manned missions beyond Lower Earth Orbit and for maintaining astronaut health under various stress factors (Fais et al., 2022).

4. Livestock and Animal Feed

Studies have shown Spirulina to be a highly nutritious feed resource for agriculturally significant animal species. Its intake has been associated with improvements in animal growth, fertility, and health. The nutrient-rich composition of Spirulina has led to increased commercial production for animal feed (Holman & Malau-Aduli, 2013).

5. In Pharmaceutical and Nutraceutical Development

Spirulina is considered a complete food supplement with high content in macro and micronutrients, making it a subject of interest in nutraceutical and pharmaceutical developments. It has been deemed safe for human consumption, with research focusing on its role in combating malnutrition and as a source of nutraceuticals (Soni et al., 2017).

properties

IUPAC Name

2-[2-(6-azaspiro[2.5]octan-6-yl)ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c11-9(12)13-5-8-14-6-3-10(1-2-10)4-7-14/h1-8H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKNPHAOISKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162593
Record name Spirgetine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirgetine

CAS RN

144-45-6
Record name N-[2-(6-Azaspiro[2.5]oct-6-yl)ethyl]guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirgetine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirgetine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spirgetine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRGETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8O0MK4JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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